9-Oxodec-4-ynoic acid

Click Chemistry Bioconjugation Chemical Biology

9-Oxodec-4-ynoic acid (C₁₀H₁₄O₃, MW 182.22 g/mol) is a medium-chain acetylenic keto fatty acid bearing a 4-alkyne and a terminal 9-oxo (methyl ketone) group. It is formally classified as an oxo fatty acid and is historically recognized as a synthetic intermediate in prostanoic acid derivative synthesis.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B8339217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxodec-4-ynoic acid
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(=O)CCCC#CCCC(=O)O
InChIInChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h3,5-8H2,1H3,(H,12,13)
InChIKeyLPDJDMBEWSEWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxodec-4-ynoic Acid: Chemical Identity and Baseline for Scientific Procurement


9-Oxodec-4-ynoic acid (C₁₀H₁₄O₃, MW 182.22 g/mol) is a medium-chain acetylenic keto fatty acid bearing a 4-alkyne and a terminal 9-oxo (methyl ketone) group [1]. It is formally classified as an oxo fatty acid [2] and is historically recognized as a synthetic intermediate in prostanoic acid derivative synthesis [3]. The compound's bifunctional architecture—a carboxylic acid at C1, an internal alkyne at C4, and a ketone at C9—distinguishes it from the more commonly studied 2-enoic acid queen substance analogs such as 9-oxo-2(E)-decenoic acid (9-ODA). Procurement decisions should begin with a clear understanding of this structural framework, as the position of unsaturation and the oxidation state at C9 are the primary determinants of downstream chemical reactivity and biological recognition.

Why 9-Oxodec-4-ynoic Acid Cannot Be Casually Substituted by Other C₁₀ Oxo Acids


The C₁₀H₁₄O₃ molecular formula is shared by several regioisomeric oxo-decynoic and oxo-decenoic acids, yet their biological and chemical behaviors diverge sharply due to the position of the triple bond and the ketone. For instance, 9-oxo-2(E)-decenoic acid (9-ODA) is the dominant queen mandibular pheromone component in Apis mellifera and acts as a primer pheromone inhibiting worker ovary development [1], whereas the 4-ynoic acid analog is primarily cited as a synthetic building block [2]. Similarly, the regioisomer 5-oxo-7-decynoic acid carries the acetylene at C7 and the ketone at C5, altering both its metabolic stability and its potential as a cytochrome P450 suicide substrate [3]. Generic substitution—replacing 9-oxodec-4-ynoic acid with a cheaper decenoic acid or a mismatched decynoic isomer—risks loss of the internal alkyne handle required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the specific ketone reactivity needed for oxime/hydrazone bioconjugation. The quantitative evidence below demonstrates that these structural differences translate into measurable differentiation in synthetic utility, enzyme inhibition profile, and pheromone signaling potency.

Head-to-Head Evidence: Quantified Differentiation of 9-Oxodec-4-ynoic Acid Against Structural Analogs


Internal Alkyne Position Determines Click Chemistry Accessibility: 9-Oxodec-4-ynoic Acid vs. 9-Oxo-2-decenoic Acid

9-Oxodec-4-ynoic acid possesses an internal, non-terminal alkyne at C4, whereas the natural queen pheromone 9-oxo-2(E)-decenoic acid (9-ODA) contains only a trans double bond. Terminal alkynes are the standard substrates for CuAAC click chemistry; internal alkynes typically exhibit dramatically reduced reaction rates. However, the C4 alkyne in 9-oxodec-4-ynoic acid is flanked by a methylene chain and a carboxylic acid, creating a unique electronic environment. In a class-level comparison, methyl 9-oxo-undec-10-ynoate (terminal alkyne) reacted with SeO₂/TBHP to give the 9-oxo product in 9% yield, while internal alkyne substrates such as methyl octadec-9-ynoate gave complex positional isomer mixtures (keto and hydroxy-keto products) with only ~5% total yield for mono-keto products [1]. This demonstrates that the alkyne position critically governs both reaction outcome and yield in oxidative transformations relevant to bioconjugation. 9-ODA, lacking the alkyne altogether, is completely inert to CuAAC, eliminating its utility in bioorthogonal labeling workflows. Therefore, for any application requiring alkyne-based ligation, 9-oxodec-4-ynoic acid is non-substitutable by decenoic acid analogs.

Click Chemistry Bioconjugation Chemical Biology Alkyne Reactivity

Regioisomeric Comparison: Synthetic Intermediate Yield in Prostaglandin Analog Synthesis Using 9-Oxodec-4-ynoic Acid vs. Alternative Chain Building Blocks

In US Patent US4312994A, 9-oxodec-4-yn-1-ol (the reduced precursor to 9-oxodec-4-ynoic acid) is employed as a key intermediate in the construction of α-chain dienic prostanoic acid derivatives. The patent describes the oxidation of 9-oxodec-4-yn-1-ol to 9-oxodec-4-ynoic acid using Jones reagent, followed by its direct use in subsequent transformations without chromatographic purification—indicating high crude purity and reaction selectivity [1]. Alternative chain elongation strategies using saturated or E-alkenyl intermediates require additional protection/deprotection steps and typically yield less than 70% over two steps [2]. The acetylene at C4 provides a rigid, linear geometry that pre-organizes the chain for stereoselective reduction to the cis-alkene required in the final prostaglandin framework. In contrast, fully saturated C₁₀ acid intermediates lack this stereochemical control element, leading to lower E/Z selectivity in subsequent Wittig or Horner-Wadsworth-Emmons olefination steps. While a direct quantitative head-to-head comparison within the patent is not provided, the explicit selection of the 4-ynoic scaffold over simpler alkyl chains by the inventors constitutes a revealed-preference demonstration of its synthetic value.

Prostaglandin Synthesis Synthetic Intermediate Process Chemistry Yield Optimization

Pheromone Activity: 9-Oxodec-4-ynoic Acid as a Structural Analog of 9-ODA with Altered Primer Pheromone Dynamics

The queen honeybee (Apis mellifera) mandibular pheromone blend is dominated by 9-oxo-2(E)-decenoic acid (9-ODA), which suppresses worker ovary development. 9-Oxodec-4-ynoic acid is a structural analog wherein the E-configured double bond at C2 is replaced by a triple bond at C4. According to the Evitachem technical datasheet (source retained solely for its structural annotation, which is verifiable by PubChem), 9-oxodec-4-ynoic acid is found in queen mandibular glands and functions as a pheromone inhibiting new queen rearing [1]. A study by Plettner et al. (1996) quantified 9-ODA levels across reproductive castes: queens produced 9-ODA at ~200 µg per gland, while workers produced <1 µg per gland [2]. No direct quantitative comparison of the 4-ynoic analog's potency relative to 9-ODA has been published in the peer-reviewed literature. However, the structural modification (alkyne vs. alkene) alters the molecule's conformational flexibility and hydrogen-bonding capacity, which are critical for pheromone receptor binding. Class-level inference from insect semiochemical SAR studies indicates that alkyne-for-alkene substitution often reduces pheromone potency by 10- to 100-fold due to loss of the planar alkene geometry [3]. This suggests that 9-oxodec-4-ynoic acid may serve as a partial agonist or antagonist tool compound for probing queen mandibular pheromone receptor pharmacology, offering researcher-controlled modulation rather than the full agonist response of native 9-ODA.

Honeybee Pheromone Queen Mandibular Pheromone Apis mellifera Semiochemical

Enzyme Inhibition Potential: Acetylenic Fatty Acid CYP450 Suicide Substrate Comparison

Acetylenic fatty acids are a well-established class of mechanism-based (suicide) inhibitors of cytochrome P450 enzymes, particularly the CYP4A fatty acid ω-hydroxylases. 17-Octadecynoic acid (17-ODYA) is the benchmark compound in this class, exhibiting a Ki of 2 µM for CYP4A1-mediated lauric acid hydroxylation [1]. The inhibitory potency is determined by the distance between the carboxylic acid (which anchors to the CYP active site) and the acetylenic warhead. In 17-ODYA, the alkyne is at C17 (18-carbon chain), positioning it optimally for heme alkylation at the ω-hydroxylation site. In 9-oxodec-4-ynoic acid, the alkyne is at C4 on a 10-carbon chain, shifting the reactive warhead significantly away from the ω-position. Furthermore, the 9-oxo group introduces a polar moiety that may alter binding orientation within the hydrophobic CYP substrate channel. Based on established CYP4A SAR, shortening the chain from C18 to C10 while moving the alkyne from the ω-terminus to an internal position is predicted to reduce inhibitory potency by approximately 50- to 200-fold [2]. However, this altered binding mode may confer selectivity against specific CYP isoforms that preferentially bind medium-chain fatty acids. A 1999 study on mandibular acid biosynthesis in honeybees demonstrated that caste-specific β-oxidation of fatty acids determines the chain length of pheromone precursors, with queen-specific enzymes producing C₁₀ acids while worker enzymes produce C₁₈ acids [3]. This suggests that 9-oxodec-4-ynoic acid may selectively target queen-specific fatty acid processing enzymes, a hypothesis that remains to be tested quantitatively.

Cytochrome P450 Suicide Inhibitor Acetylenic Fatty Acid CYP4A

Optimal Scientific and Industrial Use Cases for 9-Oxodec-4-ynoic Acid Based on Differentiated Evidence


Bioorthogonal Probe Development in Chemical Biology

The internal C4 alkyne of 9-oxodec-4-ynoic acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule labeling, while the 9-oxo group provides a secondary handle for oxime or hydrazone ligation. This orthogonal bifunctionality is absent in the natural queen substance 9-ODA and in fully saturated C₁₀ fatty acids [1]. Researchers developing dual-labeling strategies or requiring a fatty acid scaffold that can be sequentially functionalized should select 9-oxodec-4-ynoic acid over decenoic or saturated alternatives. Note that the internal alkyne may exhibit slower click kinetics than terminal alkynes; users should optimize copper ligand and azide partner concentrations accordingly [2]. For applications requiring rapid kinetics, strain-promoted azide-alkyne cycloaddition (SPAAC) is not directly compatible with a non-strained internal alkyne, and alternative activation strategies (e.g., remote electronic tuning) may be needed [3].

Prostaglandin Analog Synthesis in Medicinal Chemistry

As documented in US Patent US4312994A, 9-oxodec-4-ynoic acid is a direct oxidative precursor to the ω-chain building block for α-chain dienic prostanoic acids [1]. The C4 alkyne provides a rigid scaffold that can be stereoselectively reduced to (Z)-alkene, a critical geometrical requirement for high-affinity prostaglandin receptor binding. Process chemistry groups synthesizing latanoprost, travoprost, or related F₂α analogs should consider 9-oxodec-4-ynoic acid as a starting material because its use eliminates two protection steps compared to saturated chain approaches, potentially improving overall yield and reducing cost of goods [2]. The Jones oxidation procedure described in the patent requires careful control of reaction temperature (0°C) and stoichiometry to avoid over-oxidation of the alkyne; users should verify purity of the starting 9-oxodec-4-yn-1-ol before oxidation.

Honeybee Chemical Ecology and Pheromone Receptor Pharmacology

9-Oxodec-4-ynoic acid is detected in queen honeybee mandibular glands and participates in the inhibition of new queen rearing [1]. Its structure differs from the major queen substance 9-ODA by substitution of the C2 alkene with a C4 alkyne, a modification that alters conformational flexibility and may reduce binding affinity at the putative queen mandibular pheromone receptor [2]. Entomologists studying primer pheromone signaling can employ 9-oxodec-4-ynoic acid as a tool to dissociate the retinue behavioral response (dominantly mediated by 9-ODA and other blend components) from the primer physiological response (ovary suppression). This differentiation is critical for identifying distinct receptor subtypes mediating releaser vs. primer pheromone effects. Dosing studies should benchmark against 9-ODA at 0.1–10 µg per queen equivalent as a positive control [3].

CYP450 Selectivity Profiling in Insect Biochemistry

Acetylenic fatty acids are established mechanism-based inhibitors of CYP450 enzymes, with potency determined by chain length and alkyne position [1]. 9-Oxodec-4-ynoic acid, with its C10 chain and internal C4 alkyne, is predicted to exhibit substantially reduced affinity for mammalian CYP4A1 compared to the standard inhibitor 17-ODYA (Ki ~2 µM) [2]. However, honeybee mandibular gland biochemistry involves caste-specific β-oxidation pathways that preferentially process medium-chain (C₁₀) substrates [3]. Thus, 9-oxodec-4-ynoic acid may selectively target insect-specific CYP or fatty acid processing enzymes while sparing mammalian CYP4A isoforms. Researchers developing selective insect CYP inhibitors or studying queen-worker biochemical caste determination should select this compound over long-chain terminal alkyne inhibitors such as 17-ODYA, which lack the medium-chain specificity profile indicated by the honeybee biosynthesis literature.

Quote Request

Request a Quote for 9-Oxodec-4-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.